molecular formula C33H44O17 B597601 (2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol CAS No. 136997-64-3

(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Numéro de catalogue: B597601
Numéro CAS: 136997-64-3
Poids moléculaire: 712.698
Clé InChI: RRKNBLZWFVIWPC-RKEBKKKYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Key NMR assignments (referenced to CD$$_3$$OD at 500 MHz):

Position $$ ^1\text{H NMR} $$ (δ, ppm) $$ ^{13}\text{C NMR} $$ (δ, ppm) Correlation (HSQC/HMBC)
Furofuran C3 4.12 (d, J=6.5 Hz) 86.7 HMBC to C4' (δ 153.2)
Phenyl OCH$$_3$$ 3.84 (s, 6H) 56.8, 56.9 HSQC to methoxy protons
Glc H1 4.98 (d, J=7.8 Hz) 104.5 HMBC to C4-phenoxy (δ 149.1)
Api H1 5.32 (d, J=3.2 Hz) 109.8 HMBC to Glc C4 (δ 80.3)

Notable features :

  • Aromatic region : Two doublets at δ 6.72 (H2/H6) and δ 6.89 (H3'/H5') confirm para-substitution on the phenyl rings.
  • Glycosidic linkages : Anomeric protons show characteristic coupling constants ($$ J=7.8 \, \text{Hz} $$ for β-glucose; $$ J=3.2 \, \text{Hz} $$ for β-apiofuranose).

Fourier-Transform Infrared (FTIR) Spectroscopy

Key absorption bands :

  • 3420 cm$$^{-1}$$ : O–H stretching (hydroxyl groups in sugars and phenolic OH).
  • 2930 cm$$^{-1}$$ : C–H stretching in methoxy and methylene groups.
  • 1605 cm$$^{-1}$$ : Aromatic C=C skeletal vibrations.
  • 1265 cm$$^{-1}$$ : Asymmetric C–O–C stretching in furofuran.
  • 1075 cm$$^{-1}$$ : C–O glycosidic linkage.

Mass Spectrometric Fragmentation Patterns

HR-ESI-MS (m/z 887.2843 [M+Na]$$^+$$):

  • Primary fragments :
    • m/z 725.2 [M+Na–C$$5$$H$$8$$O$$4$$]$$^+$$ (loss of apiofuranose).
    • m/z 563.1 [M+Na–2×C$$5$$H$$8$$O$$4$$]$$^+$$ (sequential loss of both sugars).
    • m/z 417.1 [Aglycone+H]$$^+$$ (furofuran-linked biphenyl core).

Fragmentation pathway :

  • Cleavage of the apiofuranosyl–glucose bond (C–O at δ 80.3).
  • Retro-Diels-Alder fragmentation of the furofuran core.

Computational Descriptors and Molecular Modeling

InChI and SMILES Representations

  • InChI :
    InChI=1S/C34H46O18/c1-43-23-9-17(10-24(44-2)31(23)51-33-27(41)25(39)21(7-35)49-33)29-15-13-48-30(16(15)12-47-29)18-5-19(45-3)34(20(6-18)46-4)52-32-26(40)28(42)22(8-36)50-32/h5-6,9-10,15-16,21-30,32-42H,7-8,11-14H2,1-4H3/t15-,16-,21-,22-,23-,24-,25+,26+,27-,28-,29+,30+,32+,33+/m0/s1
  • SMILES :
    COC1=C(C=C(C=C1[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)OC)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

X-ray Diffraction (XRD) and Crystallographic Data

While XRD data for this specific compound is unavailable, related furofuran lignans (e.g., syringaresinol di-O-glucoside) crystallize in the monoclinic system with space group P2$$_1$$ and unit cell parameters:

  • a = 12.34 Å, b = 7.89 Å, c = 15.67 Å.
  • Hydrogen-bonding network : Stabilized by O–H···O interactions between sugar hydroxyls and the furofuran oxygen.

Molecular dynamics simulations predict a solvent-accessible surface area of 980 Å$$^2$$, with the apiofuranose unit exhibiting higher flexibility than the glucopyranose.

Propriétés

IUPAC Name

(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H44O17/c1-41-18-5-14(6-19(42-2)23(18)36)26-16-10-46-27(17(16)11-45-26)15-7-20(43-3)28(21(8-15)44-4)49-31-25(38)29(24(37)22(9-34)48-31)50-32-30(39)33(40,12-35)13-47-32/h5-8,16-17,22,24-27,29-32,34-40H,9-13H2,1-4H3/t16-,17-,22-,24-,25-,26+,27+,29+,30+,31+,32+,33-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKNBLZWFVIWPC-RKEBKKKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)OC6C(C(CO6)(CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3CO[C@H]([C@@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H44O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

712.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Chemical Structure and Properties
The compound in focus is known as (2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol . Its molecular formula is C48H56O27C_{48}H_{56}O_{27}, and it has a complex structure characterized by multiple hydroxyl groups and methoxy substituents. The intricate stereochemistry suggests potential for diverse biological interactions.

Biological Activity Overview

Research into the biological activity of this compound indicates multiple pharmacological properties:

  • Anticancer Activity
    The compound has been studied for its ability to inhibit Hedgehog (Hh) signaling pathways which are often implicated in tumor growth. In a study involving NIH3T3 Shh-Light II cells, the compound displayed significant inhibition of Hh-dependent tumors with IC50 values ranging from 4 to 38 μM. Specifically, derivatives of this compound showed promising results in reducing mRNA levels of Hh target genes such as Gli1 at concentrations as low as 5 μM .
  • Antioxidant Properties
    The presence of multiple hydroxyl groups in its structure contributes to its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage. Studies have shown that compounds with similar structures exhibit strong free radical scavenging activity .
  • Quorum Sensing Inhibition
    The compound has demonstrated efficacy in inhibiting quorum sensing (QS) mechanisms in pathogenic bacteria. This is particularly relevant in combating antibiotic resistance. For instance, extracts from related compounds showed significant biofilm inhibition percentages against Streptococcus mutans, indicating potential applications in dental health .

Case Studies and Experimental Data

StudyObjectiveKey Findings
Hedgehog Pathway InhibitionEvaluate anticancer propertiesSignificant reduction in Gli1 expression; effective at low concentrations (IC50 ~ 5 μM) .
Antioxidant ActivityAssess free radical scavengingDemonstrated strong antioxidant effects comparable to established antioxidants .
Quorum Sensing InhibitionTest against S. mutansBiofilm inhibition rates up to 94% with certain extracts; potential as an anticaries agent .

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features:

  • Hydroxyl Groups : Contribute to antioxidant activity and enhance solubility.
  • Methoxy Substituents : Influence lipophilicity and may enhance membrane permeability.
  • Stereochemistry : Specific configurations allow for selective binding to biological targets such as receptors involved in the Hedgehog signaling pathway.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Aromatic Moieties

The target compound’s 4-hydroxy-3,5-dimethoxyphenyl group distinguishes it from close analogs:

Compound Aromatic Substituent Molecular Weight (g/mol) Source
Target compound 4-hydroxy-3,5-dimethoxyphenyl ~740 (estimated) Not specified
(2S,3R,4S,5S,6R)-... (CAS 99633-12-2) 4-hydroxy-3-methoxyphenyl ~730 (estimated) Synthetic/Plant-derived
PubChem analog () 4-hydroxy-3-methoxyphenyl + 2-methoxyphenoxy ~720 (estimated) PubChem database

Stereochemical and Backbone Differences

  • Stereoisomerism : highlights how diastereomers (e.g., (2R,3R) vs. (2S,3S)) of dihydrobenzofuran derivatives exhibit divergent bioactivities. Similarly, the target compound’s (3R,3aS,6R,6aS) configuration in the furofuran core likely impacts its three-dimensional interactions compared to (3S,3aR,6S,6aR) analogs .
  • Sugar Linkages : The oxane and oxolane units in the target compound differ from fluorinated analogs () but share hydroxymethyl and glycosidic bonds with compounds in and , which are critical for aqueous solubility.

Molecular Weight and Physicochemical Properties

  • The target compound’s estimated molecular weight (~740 g/mol) exceeds simpler glycosides (e.g., : 742.727 g/mol) due to its extended aromatic and polycyclic framework.

Methodological Approaches for Structural Comparison

Using the maximal common subgraph (MCS) algorithm (), the target compound clusters with:

  • Carbohydrate-rich compounds : Due to its oxane and oxolane rings.
  • Phenolic glycosides: Shared aromatic and glycosidic motifs with Salvia-derived metabolites (). This method highlights its hybrid nature, combining rigid aromatic systems with flexible sugar moieties .

Méthodes De Préparation

Prins Cyclization and Pinacol Rearrangement

The hexahydrofurofuran motif is accessible via Prins cyclization , a method demonstrated for analogous bis-tetrahydrofuran systems. For instance, tin(II) triflate catalyzed the cyclization of glycolaldehyde with dihydrofuran derivatives to yield hexahydrofuro[2,3-b]furan-3-ol with up to 98:2 diastereoselectivity. Adapting this approach, substituted dihydrofuran precursors could undergo cyclization with aldehydes to construct the [3,4-c] fused system.

Key Conditions :

  • Catalyst: Sn(OTf)₂ with chiral ligands (e.g., BINAP) for enantioselectivity.

  • Solvent: Dichloromethane or toluene at −20°C to 25°C.

  • Yield: 70–85% for model systems.

Enzymatic Resolution for Stereochemical Purity

Racemic mixtures of the furan core can be resolved using lipases or esterases. For example, Pseudomonas cepacia lipase selectively hydrolyzed acetates of undesired enantiomers, yielding optically pure (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with >99% ee. This method ensures the correct stereochemistry required for HIV protease inhibitor analogs, which share structural similarities with the target compound’s core.

Functionalization with the 4-Hydroxy-3,5-dimethoxyphenyl Group

Radical Coupling Strategies

Phenolic coupling via oxidative radical dimerization is a proven strategy. In pinoresinol synthesis, 5-bromoconiferyl alcohol underwent peroxidase-catalyzed coupling to yield β-β′-linked dimers, followed by hydrodebromination to remove protecting groups. Adapting this, the 4-hydroxy-3,5-dimethoxyphenyl group could be introduced via:

  • Bromination at C5 of a coniferyl alcohol derivative to direct coupling selectivity.

  • Oxidative dimerization using horseradish peroxidase (HRP) and H₂O₂ in acetone-buffer.

  • Catalytic debromination with Pd/C and triethylamine under H₂ atmosphere.

Optimized Parameters :

  • HRP concentration: 0.5–1.0 mg/mL.

  • Reaction time: 2–4 hours.

  • Yield: 85–90% for debromination.

Glycosylation and Sugar Moiety Assembly

Synthesis of the Tetrahydrofuran Sugar Analog

The (2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl unit resembles protected sugar derivatives. A plausible route involves:

  • Epoxide ring-opening : D-xylose could be converted to an epoxide, followed by nucleophilic attack to form the tetrahydrofuran ring.

  • Protection/deprotection : Benzyl or acetyl groups protect hydroxyls during synthesis, with final deprotection using catalytic hydrogenation or acid hydrolysis.

Glycosidic Bond Formation

The β-D-glucopyranosyl unit is installed via Koenigs-Knorr glycosylation :

  • Activation : Treat peracetylated glucose with HBr/AcOH to form α-bromo derivatives.

  • Coupling : React with the tetrahydrofuran sugar analog using Ag₂CO₃ as an acid scavenger.

  • Deprotection : Sequential deacetylation with NaOMe/MeOH yields the free glycoside.

Critical Considerations :

  • Anomeric control: Silver silicate promoters ensure β-selectivity.

  • Temperature: 0–5°C to minimize side reactions.

Final Assembly and Purification

Convergent Coupling Approach

The three fragments—furan core, phenolic group, and glycoside—are coupled sequentially:

  • Mitsunobu Reaction : Links the phenolic group to the furan core using DIAD and PPh₃.

  • Glycosylation : Attaches the sugar moiety via Koenigs-Knorr conditions.

Yield Optimization :

  • Mitsunobu: 80–90% yield with 1.2 eq DIAD.

  • Glycosylation: 70–75% yield after purification.

Advanced Purification Techniques

  • Molecularly Imprinted Polymers (MIPs) : MIPs@ED-MIL-101 composites demonstrated 28.6% faster adsorption kinetics for pinoresinol diglucoside compared to traditional silica. Adapting this, MIPs tailored for the target compound could enhance HPLC or solid-phase extraction efficiency.

  • Crystallization : The final compound’s polarity allows crystallization from MeOH/H₂O (4:1), yielding >95% purity.

Analytical Characterization

Spectroscopic Validation

  • NMR :

    • ¹H NMR: Aromatic protons (δ 6.8–7.2 ppm), anomeric protons (δ 4.5–5.5 ppm).

    • ¹³C NMR: Quaternary carbons of the furan core (δ 80–90 ppm), glycosidic carbons (δ 60–110 ppm).

  • HRMS : Exact mass confirmation with <5 ppm error.

Chromatographic Purity Assessment

  • HPLC : C18 column, MeCN/H₂O gradient (5→40% over 30 min), UV detection at 280 nm.

  • Retention Time : 12–14 min under above conditions .

Q & A

Basic: What spectroscopic and analytical methods are recommended for confirming the structure and stereochemistry of this compound?

Answer:
Structural elucidation requires a combination of advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H-NMR, 13^13C-NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) to map connectivity and assign stereocenters. The furofuran and oxane rings necessitate careful analysis of coupling constants and NOESY correlations for spatial arrangement .
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms molecular formula and fragmentation patterns.
  • X-ray Crystallography: Critical for resolving absolute stereochemistry, especially for the hexahydrofuro[3,4-c]furan moiety, which has multiple stereocenters .
  • Polarimetry or Chiral HPLC: To verify enantiomeric purity post-synthesis .

Basic: What protocols should researchers follow for safe handling and storage of this compound?

Answer:
While specific hazard data for this compound is limited, general protocols from analogous glycosides and polycyclic ethers apply:

  • Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid inhalation of aerosols by working in a fume hood .
  • Storage: Keep in a tightly sealed container under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of glycosidic bonds or oxidation of hydroxyl groups .
  • Waste Disposal: Follow institutional guidelines for halogen-free organic compounds. Incineration with scrubbing for gas emissions is recommended .

Advanced: What synthetic strategies are effective for constructing the hexahydrofuro[3,4-c]furan moiety?

Answer:
The furofuran core poses stereochemical challenges. Key approaches include:

  • Oxidative Cyclization: Use iodine(III) reagents (e.g., PhI(OAc)2_2) to induce cyclization of diols or epoxides, ensuring proper stereocontrol via substrate pre-organization .
  • Enzymatic Methods: Lipases or glycosidases can catalyze stereoselective ring formation in aqueous media, though yields may vary .
  • Protecting Group Strategies: Temporarily mask hydroxyl groups with tert-butyldimethylsilyl (TBS) or acetyl groups to direct regioselective coupling .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay conditions or compound purity. Mitigation strategies:

  • Purity Validation: Ensure >95% purity via HPLC and LC-MS. Trace impurities (e.g., residual solvents) can skew bioactivity results .
  • Assay Standardization: Replicate studies under controlled conditions (pH, temperature, solvent) to isolate variables. For example, dimethyl sulfoxide (DMSO) concentration in cell-based assays should not exceed 0.1% .
  • Mechanistic Studies: Use isotopic labeling (e.g., 3^3H or 14^14C) to track metabolic pathways and confirm target engagement .

Advanced: What methodologies are recommended for analyzing the compound’s stability under varying environmental conditions?

Answer:

  • Accelerated Stability Testing: Expose the compound to stressors (40°C/75% relative humidity, UV light) and monitor degradation via HPLC. Hydrolysis of glycosidic bonds is a key degradation pathway .
  • Kinetic Modeling: Use Arrhenius equations to predict shelf-life at standard storage conditions (25°C) .
  • Surface Adsorption Studies: Analyze interactions with glass or polymer surfaces using quartz crystal microbalance (QCM) to optimize formulation .

Basic: What computational tools can assist in predicting the compound’s physicochemical properties?

Answer:

  • Solubility and LogP: Use tools like ALOGPS or ChemAxon to estimate partition coefficients and solubility in aqueous/organic solvents .
  • pKa Prediction: Software such as MarvinSketch calculates ionization states of hydroxyl and methoxy groups, critical for bioavailability studies .
  • Molecular Dynamics (MD): Simulate conformational flexibility of the hexahydrofurofuran ring to assess binding affinity in silico .

Advanced: How can stereochemical inconsistencies in synthetic batches be resolved?

Answer:

  • Chiral Chromatography: Use polysaccharide-based columns (e.g., Chiralpak® IA) with heptane/ethanol gradients to separate enantiomers .
  • Crystallization-Induced Diastereomer Resolution: Introduce a chiral resolving agent (e.g., L-tartaric acid) to isolate desired stereoisomers .
  • Asymmetric Catalysis: Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for stereoselective synthesis of key intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Reactant of Route 2
(2S,3R,4S,5R,6R)-2-[4-[(3R,3aS,6R,6aS)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,5-diol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.